REACTION_CXSMILES
|
O=[C:2]1[CH2:7][O:6][C:5]2[CH:8]=[C:9]([F:12])[CH:10]=[CH:11][C:4]=2[NH:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:12][C:9]1[CH:10]=[CH:11][C:4]2[NH:3][CH2:2][CH2:7][O:6][C:5]=2[CH:8]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
O=C1NC2=C(OC1)C=C(C=C2)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was further refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched with ethyl acetate
|
Type
|
ADDITION
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Details
|
To this water (1.5 ml), 15% sodium hydroxide (1.5 ml) and water (4.5 ml) were added sequentially
|
Type
|
CUSTOM
|
Details
|
Once Al(OH)3.H2O precipitated out
|
Type
|
FILTRATION
|
Details
|
it was filtered though celite
|
Type
|
CUSTOM
|
Details
|
condensed on rotavapour
|
Type
|
CUSTOM
|
Details
|
chromatographed (ethyl acetate and hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(OCCN2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |